

alternative names like 6-Amino-2,4-xyleneol

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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylphenol

Cat. No.: B145764

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Introduction

2-Amino-4,6-dimethylphenol, a substituted aminophenol, is a chemical compound of significant interest to researchers and process chemists. While often referred to by its non-systematic name, 6-Amino-2,4-xyleneol, its true value lies in its bifunctional nature, possessing both a nucleophilic amine and a weakly acidic hydroxyl group on a stable aromatic scaffold. This unique combination makes it a versatile intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its nomenclature, properties, a validated synthesis protocol from a common precursor, key applications, and essential safety protocols, designed for professionals in chemical research and drug development.

Chemical Identity and Nomenclature

Precise identification is paramount in chemical synthesis and regulatory compliance. **2-Amino-4,6-dimethylphenol** is known by several names, which can create ambiguity. The following table consolidates its primary identifiers.^{[1][2]}

Identifier Type	Value
IUPAC Name	2-Amino-4,6-dimethylphenol[2]
Common Name	6-Amino-2,4-xlenol
CAS Number	41458-65-5[2][3][4][5]
EC Number	255-380-2[1][2][4]
Molecular Formula	C ₈ H ₁₁ NO[5][6][7]
Synonyms	2-Amino-4,6-dimethylphenol[8], 4,6-Dimethyl-2-aminophenol[1][8], 2-Hydroxy-3,5-dimethylaniline[1][8], 1-Amino-2-hydroxy-3,5-dimethylbenzene[1]

Below is the two-dimensional structure of the molecule, illustrating the ortho-amino and para/ortho-methyl substitutions relative to the hydroxyl group.

Caption: Fig 1: Structure of **2-Amino-4,6-dimethylphenol**

Physicochemical Properties

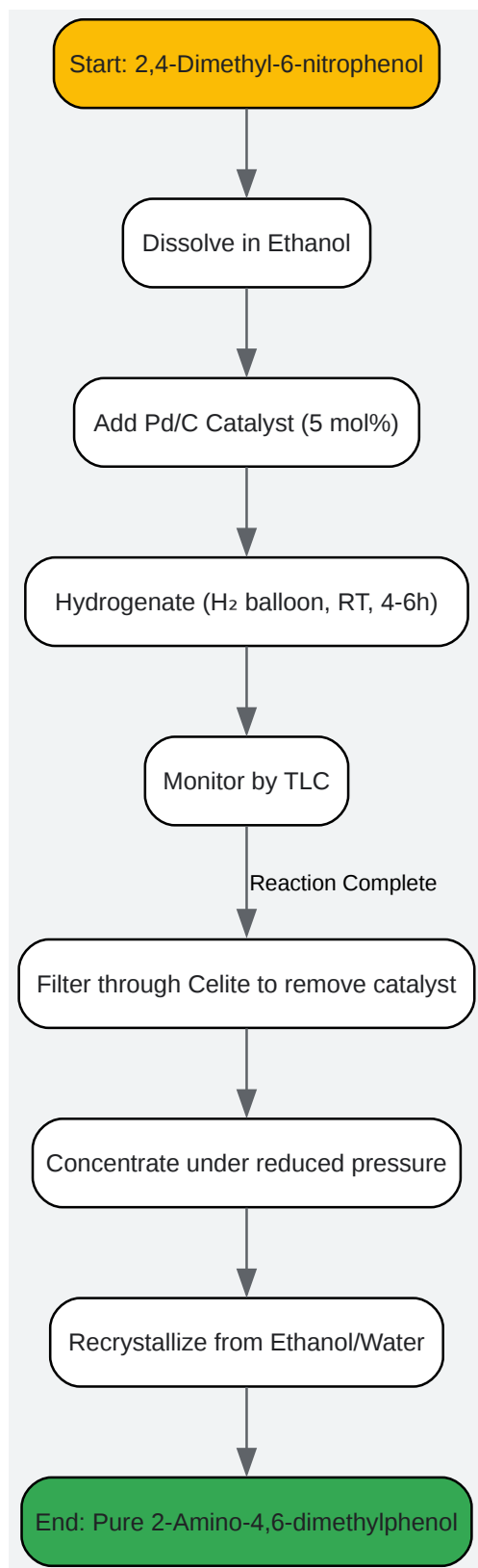
Understanding the physical and chemical properties of a compound is critical for designing experiments, developing purification strategies, and ensuring safe handling. The key properties of **2-Amino-4,6-dimethylphenol** are summarized below.

Property	Value	Source(s)
Molecular Weight	137.18 g/mol	[2][4][5][6]
Appearance	Light yellow to brown crystalline powder	[4]
Melting Point	130-136 °C	[4][5][6]
Boiling Point	244.7 ± 28.0 °C (Predicted)	[4][5][6]
Density	1.118 ± 0.06 g/cm ³ (Predicted)	[4][5][6]
pKa	10.42 ± 0.23 (Predicted)	[4][5]
InChI Key	GISWNAMJAQRJPC-UHFFFAOYSA-N	[4]

Synthesis and Experimental Protocol

Causality of Synthesis Choice: The most direct and industrially relevant pathway to synthesizing an aromatic amine is through the reduction of its corresponding nitro analogue. This method is highly efficient, scalable, and relies on well-understood chemical transformations. The precursor, 2,4-Dimethyl-6-nitrophenol, is readily accessible, making this an economically viable choice. The reduction can be achieved through various methods, but catalytic hydrogenation offers high yields and cleaner reaction profiles, avoiding the use of stoichiometric metallic reductants that can complicate product purification.

Proposed Synthesis Workflow:



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Caption: Fig 2: Workflow for the synthesis of **2-Amino-4,6-dimethylphenol**

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is designed as a self-validating system. Each step includes a rationale and an expected outcome, allowing the researcher to verify the process is proceeding correctly.

Materials:

- 2,4-Dimethyl-6-nitrophenol (1.0 eq)
- 10% Palladium on Carbon (Pd/C), 5 mol%
- Ethanol (200 proof), analytical grade
- Celite®
- Hydrogen (H₂) gas supply (balloon or cylinder)
- Standard laboratory glassware, including a two-neck round-bottom flask
- Magnetic stirrer and stir bar
- Filtration apparatus (Büchner funnel)
- Rotary evaporator

Procedure:

- Reaction Setup:
 - To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 2,4-Dimethyl-6-nitrophenol (e.g., 5.0 g, 29.9 mmol).
 - Add ethanol (100 mL) to dissolve the starting material completely. The solution should be a clear, yellowish color.
 - Causality: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation process.
- Catalyst Addition:

- Carefully add 10% Pd/C (e.g., 1.6 g, 5 mol%) to the solution under a gentle stream of nitrogen or argon.
- Causality: Pd/C is a highly efficient catalyst for the reduction of nitro groups. Adding it under an inert atmosphere prevents potential ignition of the dry catalyst in the air.
- Hydrogenation:
 - Seal the flask. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
 - Secure a hydrogen-filled balloon to one neck of the flask or connect to a regulated hydrogen supply.
 - Stir the reaction mixture vigorously at room temperature.
 - Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, and gas), maximizing the reaction rate.
- Reaction Monitoring (Self-Validation):
 - After 2-3 hours, briefly pause stirring and take a small aliquot of the reaction mixture. Filter it through a small plug of silica in a pipette to remove the catalyst.
 - Spot the filtered sample on a TLC plate alongside the starting material (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
 - The reaction is complete when the starting material spot has been completely consumed and a new, more polar spot (the product) is dominant. The reaction typically takes 4-6 hours.
- Work-up and Catalyst Removal:
 - Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
 - Prepare a small pad of Celite® in a Büchner funnel and wet it with ethanol.

- Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with a small amount of fresh ethanol (2 x 20 mL) to ensure all product is collected.
- Causality: Celite® is a fine filter aid that prevents the very fine Pd/C particles from passing through the filter paper, ensuring a catalyst-free solution. Caution: The filtered catalyst can be pyrophoric and should be kept wet with water before disposal.
- Isolation and Purification:
 - Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator. A solid residue should be obtained.
 - Recrystallize the crude product from a minimal amount of hot ethanol, adding water dropwise until turbidity persists, then allowing it to cool slowly to room temperature and then in an ice bath.
 - Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under a vacuum. The expected product is a light-colored crystalline solid.

Applications in Research and Drug Development

The utility of **2-Amino-4,6-dimethylphenol** stems from its two reactive sites, which can be addressed selectively in multi-step syntheses.

- Dye and Pigment Synthesis: As a derivative of aminophenol, it is a key precursor in the production of azo dyes.[6] The amino group can be diazotized and then coupled with other aromatic compounds to create a vast range of colors for textiles and cosmetics.[6][9] The presence of the hydroxyl and methyl groups on the ring can be used to tune the final color and improve properties like light-fastness.[6]
- Pharmaceutical Intermediate: This compound is categorized as a pharmaceutical intermediate.[1][6] The aminophenol scaffold is a privileged structure in medicinal chemistry. The nitrile group, often found in modern pharmaceuticals, can act as a bioisostere for other functional groups or participate in key binding interactions within enzyme active sites.[10] While not a final drug itself, **2-Amino-4,6-dimethylphenol** serves as a valuable starting block for creating libraries of novel compounds. For example, the amino group can be

acylated or used in cyclization reactions to build heterocyclic systems, which are central to many drug discovery programs targeting kinases or other enzymes.[11][12]

- **Other Industrial Uses:** It is also employed in the formulation of hair dyes, where it undergoes oxidative coupling to produce stable, long-lasting brown and black shades.[6] Furthermore, phenolic compounds, in general, are used as precursors for antioxidants and other specialty chemicals.[13][14]

Safety, Handling, and Toxicology

Trustworthiness through Safety: A protocol's integrity is linked to its safety. Aromatic amines and phenols require stringent handling procedures. The information below is synthesized from safety data sheets and toxicological databases.

GHS Hazard Classification:

Pictogram(s)	Signal Word	Hazard Statement(s)
	Warning	H302: Harmful if swallowed[2] H312: Harmful in contact with skin[2] H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H332: Harmful if inhaled[2]

Safe Handling Protocol:

- **Engineering Controls:** Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.
- **Personal Protective Equipment (PPE):**
 - **Gloves:** Wear nitrile or neoprene gloves. Butyl rubber is recommended for extended contact.[15] Change gloves immediately if contamination occurs.

- Eye Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when handling larger quantities.[\[15\]](#)
- Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
- Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[\[15\]](#)

First Aid Measures:

- Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[15\]](#)[\[16\]](#)
- Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention as the substance is toxic upon contact.[\[15\]](#)[\[16\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[15\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[\[16\]](#)[\[17\]](#)

Conclusion

2-Amino-4,6-dimethylphenol is a foundational chemical intermediate with significant, well-established roles in the dye industry and emerging importance in pharmaceutical and materials science research. Its value is derived from its straightforward synthesis, bifunctional reactivity, and the stability of its aromatic core. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can safely and effectively leverage this versatile molecule to advance their scientific and developmental objectives.

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